molecular formula C13H7ClFNO4 B3031265 5-Fluoro-2-nitrophenyl 2-chlorobenzoate CAS No. 219689-81-3

5-Fluoro-2-nitrophenyl 2-chlorobenzoate

Cat. No.: B3031265
CAS No.: 219689-81-3
M. Wt: 295.65 g/mol
InChI Key: FWOIZBPDLQNFFF-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenyl 2-chlorobenzoate is an organic compound with the molecular formula C13H7ClFNO4 It is a derivative of benzoic acid and is characterized by the presence of fluorine, nitro, and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitrophenyl 2-chlorobenzoate typically involves the esterification of 5-fluoro-2-nitrophenol with 2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control systems. The product is then purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitrophenyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or dimethylformamide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives such as 5-fluoro-2-nitrophenyl 2-aminobenzoate.

    Reduction: Formation of 5-fluoro-2-aminophenyl 2-chlorobenzoate.

    Oxidation: Formation of carboxylic acids or quinones depending on the reaction conditions.

Scientific Research Applications

Synthesis of Bioactive Molecules

One significant application of 5-fluoro-2-nitrophenyl 2-chlorobenzoate is its role as an intermediate in the synthesis of bioactive compounds, particularly those with anticancer properties. Research has indicated that derivatives of this compound can be used to synthesize 5-fluorooxindole, a compound noted for its potential as an anticancer agent . The synthesis typically involves cyclizing 2-(5-fluoro-2-nitrophenyl)malonic acid diesters under reductive conditions, leading to high yields of the desired products.

Table 1: Synthesis Pathways Using this compound

Reaction TypeProductYield (%)Reference
Cyclization5-FluorooxindoleHigh
EsterificationVarious estersVariable
Cross-couplingAryl derivativesHigh

Functionalization Reactions

The compound serves as a versatile reagent for functionalization reactions, particularly in nucleophilic aromatic substitutions. The presence of the nitro group enhances electrophilicity, allowing for reactions with various nucleophiles under mild conditions . This property is exploited in the development of new synthetic methodologies.

Building Block for Complex Molecules

This compound acts as a building block for constructing complex organic molecules. Its ability to participate in palladium-catalyzed cross-coupling reactions enables the formation of carbon-carbon bonds, which are crucial in synthesizing complex natural products and pharmaceuticals .

Table 2: Key Reactions Involving this compound

Reaction TypeDescriptionOutcome
Nucleophilic SubstitutionReaction with alcoholsFormation of aryl-alkyl ethers
Cross-CouplingSuzuki and Heck reactionsHigh yields of biphenyls
Radical TransformationsC−H activationNew functional groups

Synthesis of Anticancer Agents

A notable case study involved the synthesis of novel anticancer agents using derivatives of this compound as intermediates. Researchers reported successful synthesis pathways leading to compounds with significant cytotoxicity against cancer cell lines, demonstrating the compound's potential in drug development .

Development of Sanger-Type Reagents

The compound has also been utilized in developing novel Sanger-type reagents for labeling amino groups in peptides. These reagents enable versatile modifications and have applications in both analytical chemistry and synthetic biology . The ease of functionalization allows for diverse applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenyl 2-chlorobenzoate depends on its interaction with various molecular targets. The presence of the nitro and chloro groups allows it to interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-nitroaniline: Similar structure but lacks the ester linkage.

    2-Chlorobenzoic acid: Lacks the fluorine and nitro groups.

    5-Fluoro-2-nitrophenol: Similar structure but lacks the ester and chloro groups.

Uniqueness

5-Fluoro-2-nitrophenyl 2-chlorobenzoate is unique due to the combination of fluorine, nitro, and chloro groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a compound of interest in various research fields.

Biological Activity

5-Fluoro-2-nitrophenyl 2-chlorobenzoate is an organic compound characterized by the molecular formula C₁₃H₇ClFNO₄. This compound features a unique combination of functional groups, including fluorine, nitro, and chloro, which contribute to its diverse biological activities. It is primarily synthesized through the esterification of 5-fluoro-2-nitrophenol with 2-chlorobenzoyl chloride, typically using bases like pyridine or triethylamine to facilitate the reaction.

Chemical Reactions

This compound undergoes several important chemical reactions:

  • Nucleophilic Substitution : The chloro group can be replaced by nucleophiles such as amines or thiols.
  • Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
  • Oxidation : The compound can undergo oxidation reactions at the aromatic ring using oxidizing agents like potassium permanganate.

Major Products from Reactions

Reaction TypeMajor Products
Nucleophilic Substitution5-fluoro-2-nitrophenyl 2-aminobenzoate
Reduction5-fluoro-2-aminophenyl 2-chlorobenzoate
OxidationCarboxylic acids or quinones

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study evaluating its effects on murine L1210 leukemia cells, the compound demonstrated potent growth inhibition with IC₅₀ values in the nanomolar range. This inhibition was reversible upon the addition of thymidine, suggesting a mechanism involving the intracellular release of active metabolites that inhibit thymidylate synthase .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structural features allow it to interact with various biological targets, potentially inhibiting the activity of essential enzymes and proteins in microbial cells. This makes it a candidate for further exploration in the development of new antimicrobial agents.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The nitro and chloro groups facilitate interactions with enzymes, potentially leading to their inhibition.
  • Enhanced Binding Affinity : The presence of fluorine may increase the compound's binding affinity to specific molecular targets, enhancing its therapeutic potential.

Study on Cytotoxicity

A notable study examined various analogs derived from this compound, focusing on their cytotoxic effects against B16 melanoma cells. The results indicated that while some analogs exhibited modest cytotoxicity, their potency was more significantly influenced by the alkylating moiety rather than the substituent groups attached to the phenyl ring .

Comparative Analysis

In comparison to similar compounds such as 5-fluoro-2-nitroaniline and 2-chlorobenzoic acid, this compound stands out due to its unique combination of functional groups that impart distinct chemical reactivity and biological activity. This uniqueness positions it as a valuable compound in both medicinal chemistry and synthetic organic chemistry.

Properties

IUPAC Name

(5-fluoro-2-nitrophenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-10-4-2-1-3-9(10)13(17)20-12-7-8(15)5-6-11(12)16(18)19/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOIZBPDLQNFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381475
Record name 5-fluoro-2-nitrophenyl 2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219689-81-3
Record name 5-fluoro-2-nitrophenyl 2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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